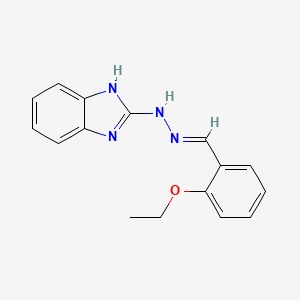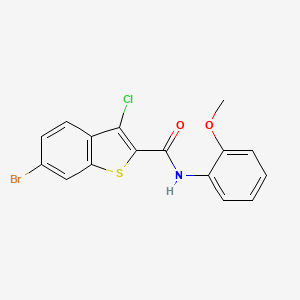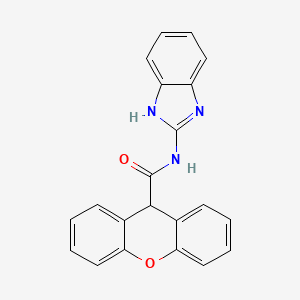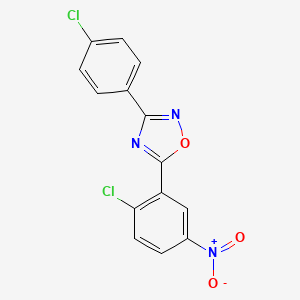![molecular formula C17H24N2O2 B5752029 N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the United States Food and Drug Administration (FDA) in 2015.
Wirkmechanismus
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide selectively targets the mutant form of EGFR, which is overexpressed in NSCLC. It irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and preventing the activation of downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been shown to induce apoptosis (programmed cell death) in NSCLC cells, as well as inhibit cell proliferation and migration. It also has a favorable safety profile, with fewer side effects than first-generation EGFR TKIs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide in lab experiments is its specificity for the mutant form of EGFR, which allows for more precise targeting of cancer cells. However, one limitation is that it may not be effective in patients with NSCLC that do not have the T790M mutation.
Zukünftige Richtungen
For research on N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide include investigating its potential use in combination with other cancer treatments, such as immune checkpoint inhibitors or chemotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment duration for N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide in different patient populations.
Synthesemethoden
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide involves a multistep process starting with the reaction of 4-bromoaniline with 1-azepanecarbonyl chloride to form N-(4-bromo-phenyl)azepanecarboxamide. This intermediate is then reacted with 2-methylpropanoic acid to form N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with NSCLC that have developed resistance to first-generation EGFR TKIs due to the T790M mutation.
Eigenschaften
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)16(20)18-15-9-7-14(8-10-15)17(21)19-11-5-3-4-6-12-19/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYQVHCEZJXPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)

![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)

![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)


![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)